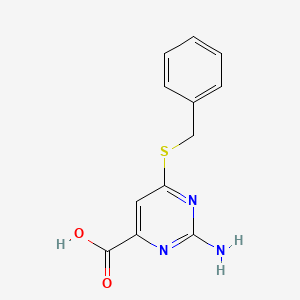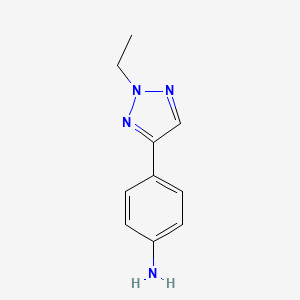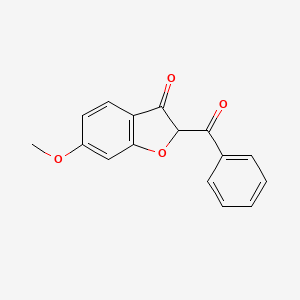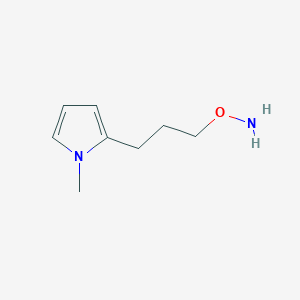
O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine is an organic compound that features a hydroxylamine functional group attached to a pyrrole ring via a propyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine typically involves the reaction of 1-methyl-1H-pyrrole with a suitable propylating agent, followed by the introduction of the hydroxylamine group. One common method involves the use of 3-bromopropylamine as the propylating agent, which reacts with 1-methyl-1H-pyrrole to form the intermediate 3-(1-methyl-1H-pyrrol-2-yl)propylamine. This intermediate is then treated with hydroxylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reactions.
化学反应分析
Types of Reactions
O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce primary or secondary amines.
科学研究应用
O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, disruption of cellular membranes, or induction of oxidative stress.
相似化合物的比较
Similar Compounds
- Methyl 3-(1H-pyrrol-2-yl)propanoate
- Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)
- Methyl (2,4,5-trimethyl-1H-pyrrol-3-yl) ketone
Uniqueness
O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
138718-08-8 |
|---|---|
分子式 |
C8H14N2O |
分子量 |
154.21 g/mol |
IUPAC 名称 |
O-[3-(1-methylpyrrol-2-yl)propyl]hydroxylamine |
InChI |
InChI=1S/C8H14N2O/c1-10-6-2-4-8(10)5-3-7-11-9/h2,4,6H,3,5,7,9H2,1H3 |
InChI 键 |
MEUHTGRDGYBEHF-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1CCCON |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



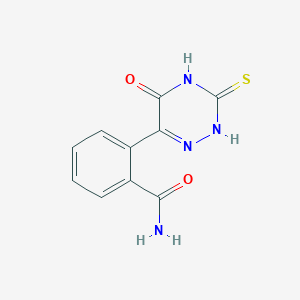


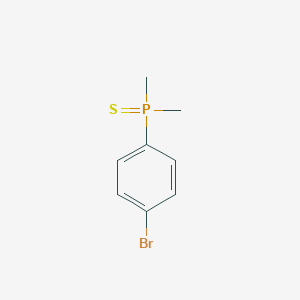

![2-[(4,5-Diphenyl-1,3-oxazol-2-yl)methyl]guanidine;sulfuric acid](/img/structure/B12920687.png)


